![molecular formula C29H42N2O4 B12992403 8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[45]decane]-3,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of benzyl and ethyl groups. Common reagents used in these reactions include benzyl chloride, ethyl bromide, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
- 2-Benzyl 3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Uniqueness
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and ethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C29H42N2O4 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
8-O-benzyl 3-O-ethyl (3R)-2-(1-azaspiro[4.5]decan-8-yl)-1-azaspiro[4.5]decane-3,8-dicarboxylate |
InChI |
InChI=1S/C29H42N2O4/c1-2-34-27(33)24-19-29(31-25(24)22-9-14-28(15-10-22)13-6-18-30-28)16-11-23(12-17-29)26(32)35-20-21-7-4-3-5-8-21/h3-5,7-8,22-25,30-31H,2,6,9-20H2,1H3/t22?,23?,24-,25?,28?,29?/m1/s1 |
Clé InChI |
JUJCSUUHIMRHIP-WNMGGQBYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2(CCC(CC2)C(=O)OCC3=CC=CC=C3)NC1C4CCC5(CCCN5)CC4 |
SMILES canonique |
CCOC(=O)C1CC2(CCC(CC2)C(=O)OCC3=CC=CC=C3)NC1C4CCC5(CCCN5)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


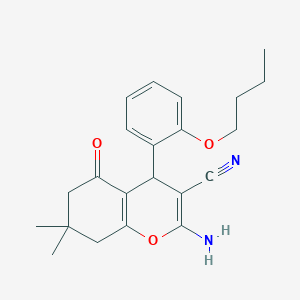
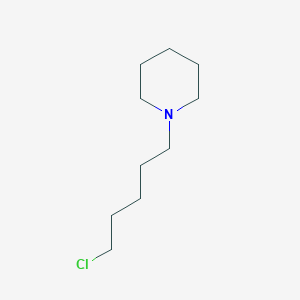
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)
![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)
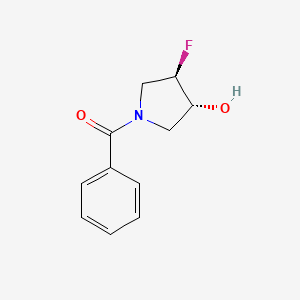


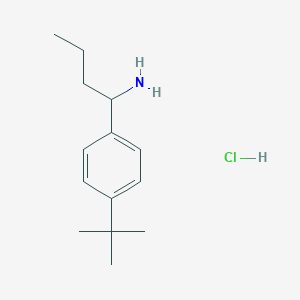
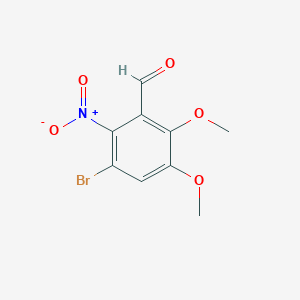
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
